Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)-
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Overview
Description
Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 4-chloro group, an N-methyl group, and a 4-(phenylthio)phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)- typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.
Introduction of the 4-Chloro Group: The 4-chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like sulfuryl chloride.
N-Methylation: The N-methyl group can be introduced by reacting the benzamide with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the 4-(Phenylthio)phenyl Group: The 4-(phenylthio)phenyl group can be attached through a nucleophilic aromatic substitution reaction using a thiophenol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)- may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)- can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)- is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
4-Chlorobenzamide: Benzamide with a 4-chloro substituent.
N-Methylbenzamide: Benzamide with an N-methyl substituent.
4-(Phenylthio)benzamide: Benzamide with a 4-(phenylthio) substituent.
Uniqueness
Benzamide, 4-chloro-N-methyl-N-(4-(phenylthio)phenyl)- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the 4-chloro, N-methyl, and 4-(phenylthio)phenyl groups allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
77711-71-8 |
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Molecular Formula |
C20H16ClNOS |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-(4-phenylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C20H16ClNOS/c1-22(20(23)15-7-9-16(21)10-8-15)17-11-13-19(14-12-17)24-18-5-3-2-4-6-18/h2-14H,1H3 |
InChI Key |
BLPXCMVMGXLNJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)SC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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